Bilaid C is synthesized from a precursor compound, 1-benzyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carbonitrile. It belongs to a class of compounds that exhibit significant biological activity, including antibacterial and antiviral properties. The compound's classification as a biopharmaceutical highlights its relevance in medicinal chemistry and drug development .
The synthesis of Bilaid C involves a two-step process:
The synthesis is conducted under controlled conditions to optimize yield and purity, with crystallization from 2-propanol used to isolate the product. The molecular structure was confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), while Single Crystal X-ray Diffraction (SC-XRD) provided detailed insights into its crystalline arrangement .
Bilaid C features a complex molecular architecture characterized by multiple functional groups that contribute to its biological activity. The compound crystallizes in a triclinic space group, with one molecule of Bilaid C and one molecule of 2-propanol in the asymmetric unit.
Key Structural Features:
Bilaid C participates in various chemical reactions that are essential for its biological activity. Notably, it has been evaluated for its interactions with viral targets:
The detailed parameters of these interactions were assessed using computational modeling techniques, providing insights into the binding affinities relative to reference ligands .
The mechanism by which Bilaid C exerts its pharmacological effects involves modulation of ion channels and interaction with specific receptors:
Bilaid C possesses distinct physical and chemical characteristics:
These properties are critical for its formulation as a pharmaceutical agent and influence its bioavailability and therapeutic efficacy .
Bilaid C has several promising applications within scientific research and therapeutic contexts:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2